![molecular formula C10H11N3O B013793 N-亚硝基阿那巴因 CAS No. 887407-16-1](/img/structure/B13793.png)
N-亚硝基阿那巴因
描述
N-Nitrosoanatabine is an organic compound with the molecular formula C10H11N3O. It belongs to the class of tobacco-specific nitrosamines, which are known carcinogens found in tobacco and tobacco smoke . N-Nitrosoanatabine is formed through the nitrosation of anatabine, an alkaloid present in tobacco .
科学研究应用
Analytical Applications
N-Nitrosoanatabine is primarily utilized as an analytical reference standard in various studies aimed at quantifying nitrosamines in biological and environmental samples. Its applications include:
- Quantification in Biological Samples : NAT is used as a reference standard for the quantification of nitrosamines in human urine samples. Techniques such as solid-phase extraction (SPE) followed by liquid chromatography coupled with mass spectrometry (LC-MS) are employed to detect and measure NAT levels accurately .
- Analysis in Tobacco Products : It serves as a standard for analyzing tobacco products, including moist snuff and chewing tobacco, where it is detected alongside other nitrosamines like N′-nitrosonornicotine (NNN). The enantiomeric composition of NAT has been studied using chiral gas chromatography, revealing significant proportions of its (S)-enantiomer in various tobacco forms .
Toxicological Research
N-Nitrosoanatabine has been investigated for its toxicological implications, particularly concerning its carcinogenic potential:
- Carcinogenicity Studies : Research indicates that NAT is part of a broader class of TSNAs, which are known to be systemic organ-specific carcinogens. Studies have demonstrated that NAT can induce tumors in laboratory animals, necessitating further investigation into its metabolic pathways and tissue distribution .
- Structure-Activity Relationships : Understanding the structure-activity relationships of NAT compared to other TSNAs is crucial for assessing human risk. This includes examining how its chemical structure influences its carcinogenic potency and metabolic activation .
Case Studies and Research Findings
Several studies have contributed to the understanding of N-Nitrosoanatabine's effects and applications:
Regulatory Considerations
The presence of N-nitrosamines, including NAT, in pharmaceuticals has prompted regulatory scrutiny due to their potential carcinogenic effects. The FDA and EMA have established guidelines for managing nitrosamine impurities in medications, highlighting the need for ongoing research into their safety profiles .
作用机制
Target of Action
N-Nitrosoanatabine (NAT) is a member of the class of tobacco-specific nitrosamines (TSNAs) . TSNAs are carcinogenic compounds formed through the burning, curing, and fermentation of tobacco leaves .
Mode of Action
Metabolic activation is required to convert them into alkylating agents that modify bases in DNA, inducing mutations . The specific alkylating agents vary with the nitrosamine, but all are proposed to feature alkyldiazonium centers .
Biochemical Pathways
The formation of NAT and other TSNAs mainly results from the nitrosation of their precursor amines in tobacco . They can also be formed by nitrosation of nicotine, the overwhelmingly abundant tobacco alkaloid .
Pharmacokinetics
It’s known that the biological half-lives for nitrosamines like nnn and nat were found to be 184 and 540 minutes respectively in a study conducted on f344 rats . A relatively short biological half-life for the TSNAs suggests a correlation with carcinogenic potency .
Result of Action
It’s known that nitrosamines generally cause dna damage, leading to mutations and cancer . NAT, classified in the third group of carcinogens, belongs to the class of TSNAs .
Action Environment
The levels of NAT in tobacco can vary and significantly correlate to the amount of nitrate in tobacco . NAT is produced together with N′-nitrosonornicotine [NNN] and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone [NNK]) in tobacco . The environment in which NAT acts is primarily within the body of a tobacco user, where it can cause harmful effects.
生化分析
Biochemical Properties
N-Nitrosoanatabine, like other TSNAs, is formed through the burning, curing, and fermentation of tobacco leaves . The levels of N-Nitrosoanatabine in tobacco can vary and significantly correlate to the amount of nitrate in tobacco .
Cellular Effects
It is known that TSNAs, including N-Nitrosoanatabine, are carcinogenic compounds .
Molecular Mechanism
It is known that TSNAs, including N-Nitrosoanatabine, are carcinogenic compounds .
Temporal Effects in Laboratory Settings
It is known that TSNAs, including N-Nitrosoanatabine, are carcinogenic compounds .
Dosage Effects in Animal Models
It is known that TSNAs, including N-Nitrosoanatabine, are carcinogenic compounds .
Metabolic Pathways
It is known that TSNAs, including N-Nitrosoanatabine, are carcinogenic compounds .
Transport and Distribution
It is known that TSNAs, including N-Nitrosoanatabine, are carcinogenic compounds .
Subcellular Localization
It is known that TSNAs, including N-Nitrosoanatabine, are carcinogenic compounds .
准备方法
Synthetic Routes and Reaction Conditions
N-Nitrosoanatabine is typically synthesized through the nitrosation of anatabine. This process involves the reaction of anatabine with nitrosating agents such as nitrous acid (HNO2) or other nitrosyl sources like N2O4, NOCl, or RONO . The reaction is generally carried out under acidic conditions to facilitate the formation of the nitroso group.
Industrial Production Methods
Industrial production of N-Nitrosoanatabine follows similar synthetic routes but on a larger scale. The process involves the controlled reaction of anatabine with nitrosating agents in a suitable solvent under monitored conditions to ensure the purity and yield of the product .
化学反应分析
Types of Reactions
N-Nitrosoanatabine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different nitroso derivatives.
Reduction: Reduction reactions can convert N-Nitrosoanatabine back to anatabine or other related compounds.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include different nitroso derivatives, reduced forms of anatabine, and substituted anatabine compounds .
相似化合物的比较
Similar Compounds
- N-Nitrosonornicotine (NNN)
- N-Nitrosoanabasine (NAB)
- 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)
Uniqueness
N-Nitrosoanatabine is unique among these compounds due to its specific formation from anatabine and its distinct chemical properties. While all these compounds are tobacco-specific nitrosamines and share similar carcinogenic properties, N-Nitrosoanatabine’s formation and specific interactions with biological molecules set it apart .
生物活性
N-Nitrosoanatabine (NAT) is a tobacco-specific nitrosamine (TSNA) that has garnered attention due to its potential biological activity, particularly in relation to carcinogenicity. This article explores the biological activity of NAT, including its metabolic pathways, carcinogenic potential, and interactions with other compounds.
Overview of N-Nitrosoanatabine
NAT is formed through the nitrosation of anatabine, a minor alkaloid found in tobacco. It is one of several TSNAs that are prevalent in tobacco products and smoke. The biological activity of NAT is primarily linked to its potential carcinogenic effects, which have been studied in various experimental models.
The metabolism of N-Nitrosoanatabine involves cytochrome P450 enzymes, particularly CYP2A13, which plays a crucial role in its bioactivation. Studies have shown that NAT can inhibit the metabolism of other potent TSNAs like NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone), suggesting a complex interplay among tobacco-specific nitrosamines during metabolic activation .
Table 1: Comparison of TSNA Metabolic Pathways
TSNA | Metabolizing Enzyme | Key Metabolites | Carcinogenic Potential |
---|---|---|---|
NNK | CYP2A13 | NNAL, NNN | High |
NNN | CYP2A6 | Various metabolites | High |
NAT | CYP2A13 | Unknown | Low |
Carcinogenic Potential
The carcinogenic potential of NAT has been assessed through various studies. While NAT is structurally similar to other more potent TSNAs, evidence suggests that it exhibits lower carcinogenic activity in rodent models. For example, studies indicate that NAT does not induce tumors in rats when administered at doses comparable to those used for other TSNAs like NNN and NNK . However, it has been shown to enhance the carcinogenic effects of other agents when combined with viral infections such as the herpes simplex virus (HSV), indicating a possible synergistic effect .
Case Studies and Experimental Findings
Several case studies have examined the role of NAT in tobacco-related diseases:
- Synergistic Effects with HSV : Research demonstrated that co-exposure to NAT and HSV significantly increased cell transformation rates compared to exposure to either agent alone. This suggests that while NAT may not be highly carcinogenic on its own, it can contribute to cancer risk when combined with other factors .
- In Vivo Studies : In rodent models, NAT has been shown to produce DNA adducts, which are critical indicators of potential carcinogenicity. However, the incidence of tumors directly attributable to NAT remains low compared to other TSNAs .
- Human Exposure Studies : Epidemiological studies have linked higher levels of TSNAs, including NAT, to increased cancer risk among smokeless tobacco users. However, the specific contribution of NAT alone remains unclear due to the presence of multiple nitrosamines in tobacco products .
属性
IUPAC Name |
3-(1-nitroso-3,6-dihydro-2H-pyridin-2-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c14-12-13-7-2-1-5-10(13)9-4-3-6-11-8-9/h1-4,6,8,10H,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOFAFWTOKDIFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN(C1C2=CN=CC=C2)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40868005 | |
Record name | 1-Nitroso-1,2,3,6-tetrahydro-2,3'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40868005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887407-16-1 | |
Record name | 1-Nitroso-1,2,3,6-tetrahydro-2,3'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40868005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 887407-16-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。